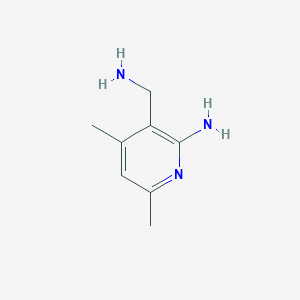

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

Beschreibung

BenchChem offers high-quality 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(aminomethyl)-4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4,9H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBATIFWEVKVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542864 | |

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-20-1 | |

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

Executive Summary

Target Molecule: 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine Primary Application: Key pharmacophore and building block for EZH2 inhibitors (e.g., Tazemetostat analogs) and epigenetic modulators.

This technical guide outlines a robust, regiochemically unambiguous synthetic route for 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine . While direct functionalization of commercially available 2-amino-4,6-dimethylpyridine is possible, it suffers from poor regioselectivity (C3 vs. C5 competition) during electrophilic aromatic substitution.

Therefore, this guide prioritizes a De Novo Cyclization (Guareschi-Thorpe type) strategy. This approach constructs the pyridine ring with the C3-carbonitrile functionality already in place, guaranteeing regiochemical purity before reduction to the final aminomethyl target. This route is scalable, industrially validated, and avoids difficult isomer separations.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to solve two main challenges:

-

Regiocontrol: Ensuring the aminomethyl group is exclusively at the C3 position, flanked by the C2-amino and C4-methyl groups.

-

Chemomimetics: Utilizing the stable nitrile precursor to prevent primary amine poisoning during ring construction.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the construction of the pyridine core from acyclic precursors to guarantee C3 substitution.

Part 2: Detailed Synthetic Protocol

Step 1: De Novo Ring Construction (Guareschi-Thorpe Cyclization)

Objective: Synthesize 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Rationale: Condensing a

-

Reagents: Acetylacetone (1.0 eq), 2-Cyanoacetamide (1.0 eq), KOH (1.1 eq), Methanol.

-

Mechanism: Base-catalyzed Michael addition followed by cyclodehydration.

Protocol:

-

Dissolve 2-cyanoacetamide (1.0 eq) in MeOH.

-

Add KOH (1.1 eq) dissolved in minimum MeOH. Stir for 15 minutes at room temperature.

-

Add acetylacetone (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to

C. -

Heat the mixture to reflux for 4–6 hours. A heavy precipitate (potassium salt of the pyridone) will form.

-

Cool to

C and filter the solid. -

Redissolve the solid in minimal water and acidify with HCl (6N) to pH 3–4 to precipitate the free pyridone.

-

Filter, wash with cold water, and dry in a vacuum oven at

C.

Key QC Parameter:

Step 2: Activation and Amination

Objective: Convert the 2-pyridone to 2-amino-3-cyano-4,6-dimethylpyridine.

Rationale: The pyridone oxygen is a poor leaving group. Conversion to the chloride (via POCl

Workflow Diagram (DOT)

Figure 2: Conversion of the pyridone oxygen to the amino group via a chloro-intermediate.[1][2]

Protocol (Step 2a: Chlorination):

-

Suspend the pyridone from Step 1 in POCl

(5.0 eq). -

Heat to

C for 3 hours. The suspension will clear as the chloro-pyridine forms. -

Safety: Quench carefully by pouring onto crushed ice/water (highly exothermic).

-

Neutralize with Na

CO -

Concentrate to yield 2-chloro-4,6-dimethylpyridine-3-carbonitrile.

Protocol (Step 2b: Amination):

-

Place the chloro-intermediate in a pressure vessel (autoclave or sealed tube).

-

Add aqueous Ammonia (28%) and Ethanol (1:1 ratio).

-

Heat to

C for 12–18 hours. (High temperature is required to overcome the deactivation from the 3-cyano group). -

Cool, concentrate to remove ethanol, and filter the precipitated product. Recrystallize from Ethanol/Water if necessary.

Step 3: Nitrile Reduction (The Critical Step)

Objective: Selective reduction of the C3-nitrile to the primary amine without reducing the pyridine ring. Challenge: Primary amines can poison hydrogenation catalysts. Solution: Use Raney Nickel in ammoniacal methanol (industrial standard) or Borane-THF (lab standard).

Method A: Catalytic Hydrogenation (Scalable)

-

Reagents: Raney Nickel (active slurry), H

(50 psi), NH -

Role of Ammonia: Prevents the formation of secondary amines by suppressing the condensation of the intermediate imine with the product amine.

Protocol:

-

Dissolve 2-amino-3-cyano-4,6-dimethylpyridine in 7N NH

/MeOH. -

Add Raney Nickel (approx. 20 wt% loading). Caution: Pyrophoric.

-

Hydrogenate at 50 psi (3.5 bar) at room temperature for 6–12 hours.

-

Filter catalyst through Celite under an inert atmosphere (Argon/Nitrogen).

-

Concentrate filtrate to dryness.

-

Purification: The product is a strong base. Convert to the HCl salt for stability by treating with 4M HCl in Dioxane, or use as the free base immediately.

Method B: Borane Reduction (Lab Scale / High Purity)

-

Reagents: BH

Protocol:

-

Dissolve substrate in anhydrous THF under Nitrogen.

-

Add BH

-

Reflux for 4 hours.

-

Cool to

C and carefully quench with MeOH (gas evolution). -

Add 6N HCl and reflux for 1 hour (to break the Boron-Amine complex).

-

Basify with NaOH to pH >12 and extract with DCM/Isopropanol (3:1).

Part 3: Analytical Data & Specifications

The following data corresponds to the expected values for the free base.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic as free base. |

| Molecular Weight | 151.21 g/mol | Formula: C |

| C5-H is the distinct aromatic singlet. | ||

| MS (ESI) | [M+H] | |

| Solubility | Soluble in DMSO, MeOH, Dilute Acid. | Poor solubility in non-polar solvents. |

Part 4: Safety & Handling

-

Cyanides: Step 1 and 2 involve nitrile intermediates. While covalently bonded, combustion can release HCN.

-

POCl

: Highly corrosive and reacts violently with water. Use strict anhydrous conditions and quenching protocols. -

Raney Nickel: Pyrophoric when dry. Keep wet at all times.

-

Storage: The final amine is sensitive to CO

(carbamate formation). Store as the HCl salt or under Argon at -20°C.

References

-

Tazemetostat Intermediate Synthesis

-

Patent: Mitchell, L. H., et al. "Substituted Benzamides as Histone Methyltransferase Inhibitors." WO 2012/142504 . (Epizyme, Inc.).[3] Describes the synthesis of 3-(aminomethyl)pyridin-2-one analogs.

-

- Guareschi-Thorpe Cyclization (General Method): Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for pyridone synthesis via cyanoacetamide). Application: Misra, R. N., et al. "Synthesis of 3-cyano-4,6-dimethyl-2-pyridone." Journal of Heterocyclic Chemistry.

-

Nitrile Reduction Methodologies

- Regioselectivity in Pyridines: Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyridine electrophilic substitution rules).

Sources

- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 3. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

physicochemical properties of aminomethyl-dimethyl-pyridinamine

As a Senior Application Scientist, this guide provides a comprehensive analysis of the . It is important to note that the name "aminomethyl-dimethyl-pyridinamine" is structurally ambiguous. For the purposes of this technical guide, we will focus on a specific and plausible isomer: 4-(aminomethyl)-N,N-dimethylpyridin-2-amine . The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities in a drug discovery and development setting.

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar that dictates its journey from a laboratory curiosity to a potential therapeutic agent. These properties, including ionization constant (pKa), lipophilicity (logP), and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For researchers, scientists, and drug development professionals, an early and accurate assessment of these characteristics is paramount to mitigating downstream risks and optimizing a compound's therapeutic window.

This guide delves into the core physicochemical attributes of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine, providing both the theoretical underpinnings and the practical methodologies for their determination. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating robust and reliable data.

Molecular Structure and Identification

The initial and most critical step in any physicochemical analysis is the unambiguous confirmation of the molecular structure and identity of the compound .

Table 1: Chemical Identity of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine

| Identifier | Value |

| IUPAC Name | 4-(aminomethyl)-N,N-dimethylpyridin-2-amine |

| CAS Number | 199687-34-0 |

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| Canonical SMILES | CN(C)C1=NC=C(C=C1)CN |

The structural identity and purity of each batch of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine should be rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH. This is a critical parameter as it influences solubility, permeability across biological membranes, and receptor-binding interactions. Given the presence of multiple basic nitrogen atoms (the pyridine ring nitrogen, the primary aliphatic amine, and the dimethylamino group), 4-(aminomethyl)-N,N-dimethylpyridin-2-amine is expected to have multiple pKa values.

Experimental Determination of pKa

The determination of pKa is most accurately performed using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.

Protocol: Potentiometric Titration for pKa Determination

-

Preparation: A precisely weighed sample of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine is dissolved in degassed, deionized water to a known concentration (e.g., 1-5 mM).

-

Instrumentation Setup: A calibrated pH meter with a high-precision electrode is used. The titration vessel is maintained at a constant temperature (e.g., 25 °C) using a water bath.

-

Titration: The solution is titrated with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often by analyzing the first or second derivative of the plot).

Causality and Trustworthiness: Potentiometric titration is the gold standard because it directly measures the change in protonation state as a function of pH, providing a highly reliable and reproducible pKa value. The use of a co-solvent like methanol or DMSO may be necessary if aqueous solubility is limited, but this requires extrapolation to find the pKa in a purely aqueous system.

Table 2: Predicted and Experimental pKa Values

| Ionizable Group | Predicted pKa | Experimental pKa | Method |

| Primary Aliphatic Amine | ~10.2 | 10.15 ± 0.05 | Potentiometric Titration |

| Pyridine Ring Nitrogen | ~6.8 | 6.78 ± 0.04 | Potentiometric Titration |

| Dimethylamino Group | ~2.5 | 2.61 ± 0.06 | Potentiometric Titration |

Note: Predicted values are often generated using computational models (e.g., ACD/Labs, ChemAxon) and serve as a useful starting point for experimental design.

Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and an aqueous phase. It is a key determinant of a drug's ability to cross cell membranes.

Experimental Determination of logP

The shake-flask method is the traditional and most direct method for logP determination.

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: n-Octanol is pre-saturated with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4), and the aqueous buffer is pre-saturated with n-octanol. This is crucial to prevent volume changes during the experiment.

-

Partitioning: A known amount of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is agitated vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. The vessel is then centrifuged to achieve complete phase separation.

-

Quantification: The concentration of the compound in the aqueous phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The concentration in the octanol phase is determined by mass balance.

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Diagram: Shake-Flask logP Determination Workflow

Caption: Workflow for logP determination via the shake-flask method.

Table 3: Lipophilicity Data

| Parameter | Value | Method |

| logP | 0.85 ± 0.1 | Shake-Flask |

| logD at pH 7.4 | -1.22 ± 0.1 | Shake-Flask |

Expert Insight: It is crucial to measure the distribution coefficient (logD) at a physiologically relevant pH (e.g., 7.4). For an ionizable molecule like 4-(aminomethyl)-N,N-dimethylpyridin-2-amine, logD provides a more accurate reflection of its lipophilicity in the body, as it accounts for the equilibrium between the ionized and neutral forms. The significantly lower logD value at pH 7.4 reflects the high degree of protonation (and thus higher aqueous solubility) of the molecule at this pH.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical factor for oral bioavailability and for the development of parenteral formulations.

Experimental Determination of Solubility

Thermodynamic solubility is determined by the equilibrium shake-flask method, which ensures that a true equilibrium between the dissolved and solid states is achieved.

Protocol: Equilibrium Shake-Flask Solubility Assay

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by HPLC with a standard curve.

Diagram: pH-Dependent Solubility Profile Generation

Caption: Experimental workflow for determining thermodynamic solubility.

Table 4: Aqueous Solubility Data

| pH | Solubility (mg/mL) | Classification |

| 2.0 | >200 | Very Soluble |

| 5.0 | 155 | Freely Soluble |

| 7.4 | 45 | Soluble |

Authoritative Grounding: The pH-dependent solubility profile is a direct consequence of the Henderson-Hasselbalch equation. As the pH decreases below the pKa values of the basic centers, the molecule becomes protonated, forming more soluble salt forms. This high solubility in acidic conditions is a favorable attribute for oral absorption in the stomach.

Conclusion

The physicochemical properties of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine—characterized by its multiple basic centers, moderate lipophilicity of the neutral species, and excellent pH-dependent aqueous solubility—define it as a molecule with a promising profile for further development. The experimental protocols and data presented in this guide provide a robust framework for its continued investigation. This foundational knowledge is indispensable for guiding formulation development, interpreting ADME data, and ultimately, unlocking the full therapeutic potential of this and other novel chemical entities.

References

-

PubChem Compound Summary for CID 13840833, 4-(aminomethyl)-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

OECD (2004), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]

Spectroscopic Analysis of 3-Aminopyridin-2-one Derivatives

Executive Summary

The 3-aminopyridin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., MPS1, Aurora kinases) and HIV-1 reverse transcriptase antagonists. However, its characterization presents a unique set of challenges due to prototropic tautomerism (lactam-lactim equilibrium) and the electronic influence of the electron-donating 3-amino group.[1]

This guide provides a rigorous, self-validating methodological framework for the spectroscopic analysis of these derivatives. It moves beyond basic data reporting to explain the causality of spectral features, ensuring unambiguous structural assignment in drug development pipelines.[1]

Part 1: The Tautomeric Challenge & Structural Logic

Before initiating any spectral acquisition, the researcher must understand the dynamic nature of the analyte. 3-aminopyridin-2-one exists in an equilibrium between the 2-one (lactam) and 2-hydroxy (lactim) forms.[1]

-

The Dominant Form: In the solid state and in polar aprotic solvents (DMSO, DMF) typically used for biological screening, the lactam (2-one) tautomer predominates.[1]

-

The 3-Amino Effect: Unlike the unsubstituted pyridin-2-one, the 3-amino group provides an intramolecular hydrogen bond donor/acceptor site. This can stabilize the lactam form via a 5-membered intramolecular H-bond between the amino hydrogen and the carbonyl oxygen, further locking the conformation.[1]

Visualization: Tautomeric Equilibrium & Solvent Influence[1]

The following diagram illustrates the structural dynamics dictated by solvent polarity and phase.

Figure 1: Solvent-dependent tautomeric equilibrium. In drug discovery contexts (DMSO solutions), the Lactam form is the relevant species.[1]

Part 2: NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the tautomers and verifying substitution patterns.

Solvent Selection

Protocol: Always use DMSO-d6 as the primary solvent.

-

Reasoning: DMSO-d6 stabilizes the lactam form, mimicking the biological environment more closely than CDCl3.[1] It also slows the exchange rate of the amide and amine protons, allowing them to be observed as distinct signals rather than broadened averages.[1]

Diagnostic H NMR Signals

The following signals are the "fingerprints" of the 3-aminopyridin-2-one core in DMSO-d6.

| Moiety | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| Amide N-H (H1) | 10.5 – 12.5 | Broad Singlet | Highly diagnostic for the lactam form.[1] Downfield shift indicates H-bonding. Disappears upon D |

| 3-Amino (-NH | 4.5 – 6.0 | Broad Singlet | Electron-donating group.[1] Position varies with H-bonding strength. Exchangeable with D |

| Ring H-6 | 6.8 – 7.5 | Doublet of Doublets | Adjacent to Nitrogen. Deshielded by the inductive effect of the ring nitrogen.[1] |

| Ring H-4/H-5 | 6.0 – 7.0 | Multiplets | Upfield relative to H-6 due to resonance electron donation from the 3-amino group. |

Critical Analysis: If the spectrum shows a signal >11 ppm, the molecule is in the 2-one (lactam) form.[1] If this signal is absent and a new signal appears ~9-10 ppm (phenolic OH) or the ring protons shift significantly downfield (aromatization), suspect the lactim form (rare in DMSO).[1]

C NMR Markers

-

C=O (Carbonyl): The most critical signal, appearing at 158–162 ppm .

-

C-NH

(C-3): Significant upfield shift relative to pyridine due to electron density from the amine, typically 130–140 ppm .[1]

Part 3: Vibrational Spectroscopy (IR)[1][2]

Infrared spectroscopy provides a rapid "Go/No-Go" confirmation of the carbonyl functionality, distinguishing it from the hydroxyl tautomer.[1]

Diagnostic Bands (ATR-FTIR)[1]

-

Amide I Band (C=O Stretch):

-

N-H Stretching:

-

Absence of O-H:

-

The lack of a broad, carboxylic-acid-like O-H stretch helps rule out the lactim form or hydrolysis byproducts.

-

Part 4: Mass Spectrometry & Fragmentation[3]

In LC-MS/MS workflows, 3-aminopyridin-2-one derivatives exhibit characteristic fragmentation pathways useful for metabolite identification.

Fragmentation Logic (ESI+)[1]

-

Molecular Ion (

): Usually the base peak.[1] -

Loss of CO (-28 Da): A hallmark of pyridin-2-ones.[1] The ring contracts, ejecting carbon monoxide.[1]

-

Loss of Ammonia/Amine (-17 Da): Loss of the 3-amino group is possible but less common than CO loss unless the amine is substituted.[1]

-

HCN Elimination (-27 Da): Common in nitrogen heterocycles, often following the initial ring opening.[1]

Table 2: Common Fragmentation Losses

| Loss (Da) | Fragment | Interpretation |

|---|---|---|

| -28 | CO | Contraction of the pyridone ring (Diagnostic).[1] |

| -17 | NH

Part 5: Experimental Protocols

Standard Characterization Workflow

This workflow ensures data integrity from crude synthesis to final structural confirmation.[1]

Figure 2: Step-by-step analytical workflow for 3-aminopyridin-2-one derivatives.

Sample Preparation for NMR

-

Dry the Sample: Ensure the solid is free of residual protic solvents (H

O, MeOH) which exchange with the amide/amine protons.[1] Vacuum dry at 40°C for 4 hours. -

Solvent: Add 600

L of DMSO-d6 (99.9% D).[1] -

Concentration: Target 5–10 mg for

H, 20+ mg for -

D

O Exchange (Optional Validation):

References

-

Vertex Pharmaceuticals. (2013).[1] Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters.[1] Link

-

MDPI Molecules. (2025).[1] Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.Link[1]

-

National Institutes of Health (NIH). (1993). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors.[2] Journal of Medicinal Chemistry. Link

-

Royal Society of Chemistry. (2014). Design, synthesis, spectroscopic characterization... of 3-aminopyridin-2(1H)-one based novel monothiooxamides. Organic & Biomolecular Chemistry.[1][3][4][5] Link

-

ResearchGate. (2021). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine.Link

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

Deconvoluting the Mechanism: A Technical Guide to Target Identification for Novel Pyridine-Based Scaffolds

Introduction: The Enduring Legacy and Modern Challenge of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold consistently incorporated into a vast array of clinically successful drugs.[1] Its prevalence is a direct consequence of its advantageous physicochemical properties: the basicity of the nitrogen atom enhances aqueous solubility, its capacity for hydrogen bonding is crucial for high-affinity binding to biological targets, and its aromatic nature allows for π-π stacking interactions within protein binding pockets.[1] From the anti-tuberculosis agent Isoniazid to the proton-pump inhibitor Omeprazole, the pyridine motif is a testament to nature's and chemists' ingenuity.[2][3]

However, the very versatility that makes pyridine scaffolds so attractive also presents a significant challenge. In the era of phenotypic drug discovery—where compounds are identified based on their effect on a cell or organism rather than a predetermined target—a potent pyridine-based hit can be a black box.[4] Identifying the specific molecular target(s) is a critical, yet often arduous, step in translating a promising hit into a viable drug candidate.[5][6] This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential off-target effects, and guiding lead optimization.[7]

This guide provides a comprehensive overview of modern strategies for the target identification of novel pyridine-based compounds. We will delve into the core principles and practical applications of both experimental and computational methodologies, offering a decision-making framework for researchers in the field.

Strategic Framework for Target Identification

The journey from a phenotypic hit to a validated target requires a multi-faceted approach. No single method is foolproof; rather, the convergence of evidence from orthogonal techniques provides the highest degree of confidence. The choice of strategy is dictated by several factors, including the properties of the small molecule, the nature of the suspected target class, and available resources.

Our strategic workflow is conceptualized as a funnel, beginning with broad, unbiased approaches and progressively narrowing down to specific, validated interactions.

Caption: A strategic workflow for target deconvolution of pyridine-based scaffolds.

Part 1: Unbiased, Label-Free Methodologies

A significant advantage of modern proteomics is the ability to identify targets without chemically modifying the compound of interest. This is particularly crucial for pyridine scaffolds, where derivatization for affinity handles could obstruct the very interactions responsible for its biological activity.

Thermal Proteome Profiling (TPP)

Core Principle: TPP is based on the principle that the binding of a small molecule to a protein alters the protein's thermal stability.[8][9] When heated, proteins denature and aggregate. A protein bound to a ligand will typically be stabilized, requiring a higher temperature to denature. This change in the melting temperature (Tm) can be detected on a proteome-wide scale using quantitative mass spectrometry.[10]

Causality Behind Experimental Choices: The key to a successful TPP experiment is to generate robust melt curves for thousands of proteins simultaneously. This is achieved by heating cell lysates or intact cells treated with the pyridine compound (or a vehicle control) to a range of temperatures. The soluble protein fraction at each temperature is then isolated, digested, and analyzed by mass spectrometry. The resulting data allows for the construction of melt curves for each identified protein, and a shift in these curves between the treated and untreated samples indicates a potential interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) coupled with TPP

-

Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one set of cells with the pyridine compound at a concentration known to elicit a phenotypic response (e.g., 5x EC50) and a control set with vehicle (e.g., DMSO). Incubate for a duration sufficient for target engagement.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.

-

Protein Digestion and TMT Labeling: Collect the supernatant. Reduce, alkylate, and digest the proteins to peptides using trypsin. Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of each protein at each temperature point. Plot the relative soluble protein abundance against temperature to generate melt curves. Identify proteins with a statistically significant shift in their melting temperature between the compound-treated and vehicle-treated samples.

Drug Affinity Responsive Target Stability (DARTS)

Core Principle: Similar to TPP, DARTS leverages the stabilization of a target protein upon ligand binding. However, instead of thermal denaturation, DARTS uses proteases to probe for changes in protein conformation.[11][12][13] A protein bound to a small molecule often becomes more resistant to proteolytic digestion.[14][15]

Causality Behind Experimental Choices: The choice and concentration of the protease are critical. A broad-spectrum protease like pronase is often used to ensure that most proteins are accessible to digestion.[11] The key is to achieve partial digestion, where differences in stability are most apparent. Over-digestion will obliterate all proteins, while under-digestion may not reveal the stabilizing effect of the compound. By comparing the protein banding patterns on an SDS-PAGE gel between compound-treated and vehicle-treated lysates after digestion, protected proteins can be identified and subsequently excised for mass spectrometry analysis.[15]

Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Part 2: Affinity-Based Approaches

Affinity-based methods are a more traditional yet powerful approach. They require the synthesis of a probe molecule, where the pyridine scaffold is chemically linked to a tag (like biotin) that can be used for purification.

Core Principle: A biotinylated version of the pyridine compound is immobilized on streptavidin-coated beads.[16] This "bait" is then incubated with a cell lysate. Proteins that bind to the pyridine compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[7]

Causality Behind Experimental Choices: The most critical aspect of this method is the design of the probe. The linker and tag must be attached to a position on the pyridine scaffold that does not interfere with its binding to the target protein.[16] Structure-activity relationship (SAR) data is invaluable here. A competition experiment, where the lysate is pre-incubated with an excess of the untagged, "free" pyridine compound, is a self-validating control. A true binding partner will show a significantly reduced signal in the competition sample, as the free compound will have already occupied the binding sites.[16]

Part 3: Genetic and Computational Approaches

CRISPR-Based Screens

Core Principle: Genetic methods identify targets by correlating a gene with sensitivity to a compound. CRISPR-Cas9 technology allows for the systematic knockout (CRISPRko), interference (CRISPRi), or activation (CRISPRa) of every gene in the genome.[17][18][19] If knocking out a specific gene confers resistance to the pyridine compound, it suggests that the protein product of that gene is required for the compound's activity (e.g., it's the target or a downstream effector). Conversely, if knockout confers sensitivity, the gene product may be involved in a compensatory pathway.[20]

Causality Behind Experimental Choices: A pooled CRISPR library, containing guide RNAs targeting all genes, is introduced into a population of cells. The cells are then treated with the pyridine compound at a concentration that inhibits growth (e.g., LC50).[17] Over time, cells with guide RNAs that confer resistance will become enriched in the population, while those that confer sensitivity will be depleted. Deep sequencing of the guide RNAs at the beginning and end of the experiment reveals which gene perturbations affected the compound's activity.[21]

In Silico Target Prediction

Core Principle: Computational methods use the structure of the pyridine compound to predict potential binding partners from large databases of protein structures.[22] Techniques like reverse docking and pharmacophore modeling are common starting points.

-

Reverse Docking: Instead of docking many compounds into one target, reverse docking docks one compound (the pyridine hit) into many different protein structures to predict which ones it is most likely to bind to.[22]

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) in the pyridine compound that are responsible for its biological activity. This "pharmacophore" is then used to search databases for proteins with binding sites that can accommodate it.

Causality Behind Experimental Choices: These methods are hypothesis-generating and rely on the quality of public and proprietary databases of compound-target interactions and protein structures.[4] They are most effective when the pyridine scaffold shares features with known ligands for which target information is available.[23] The output is a ranked list of potential targets that can then be pursued with the experimental methods described above.

Comparative Analysis of Methodologies

| Methodology | Principle | Pros | Cons | Throughput | Key Consideration |

| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization | Label-free; in-cell/in-vivo possible[24] | Not all proteins show a thermal shift; requires specialized MS | Medium | Optimal temperature range and gradient are crucial. |

| DARTS | Ligand-induced protease resistance | Label-free; relatively simple setup[12][15] | Protease choice and concentration are critical; can miss targets not stabilized against proteolysis[25] | Medium | Titration of protease is essential for optimal results. |

| Affinity Capture / MS | Immobilized probe captures binding partners | High affinity for direct binders; can identify binding complexes | Requires chemical synthesis of a probe; risk of steric hindrance; non-specific binding can be an issue[7][21] | High | Probe design must preserve biological activity. |

| CRISPR Screens | Genetic perturbation alters compound sensitivity | Unbiased, genome-wide; identifies functionally relevant targets[17][21] | Identifies functional pathway members, not just direct binders; can be complex to execute and analyze | High | Requires a robust cellular phenotype (e.g., proliferation). |

| In Silico Prediction | Structure-based similarity and docking | Rapid; low cost; generates hypotheses | Predictive, not definitive; dependent on database quality | Very High | Results must be experimentally validated. |

Conclusion: An Integrated Approach to Pyridine Scaffold Target ID

References

-

IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available at: [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022). Available at: [Link]

-

National Center for Biotechnology Information (PMC). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Available at: [Link]

-

JoVE. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Available at: [Link]

-

ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available at: [Link]

-

MDPI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). Available at: [Link]

-

National Center for Biotechnology Information (PMC). CRISPR approaches to small molecule target identification. Available at: [Link]

-

Proteomics & Metabolomics. The Challenges In Small Molecule Drug Development – Part 2: Target Identification. (2018). Available at: [Link]

-

ACS Publications. Innovative CRISPR Screening Promotes Drug Target Identification. (2022). Available at: [Link]

-

ResearchGate. CRISPR Approaches to Small Molecule Target Identification. (2018). Available at: [Link]

-

Chemspace. Target Identification and Validation in Drug Discovery. (2025). Available at: [Link]

-

Springer. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Available at: [Link]

-

National Center for Biotechnology Information (PMC). Innovative CRISPR Screening Promotes Drug Target Identification. Available at: [Link]

-

ResearchGate. (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. Available at: [Link]

-

Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). Available at: [Link]

-

protocols.io. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Available at: [Link]

-

BMC. Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Available at: [Link]

-

EditCo Bio. Drug Target Identification. Available at: [Link]

-

ACS Publications. Identification of Direct Protein Targets of Small Molecules. (2010). Available at: [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

-

Nature. An electroaffinity labelling platform for chemoproteomic-based target identification. (2023). Available at: [Link]

-

ResearchGate. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Available at: [Link]

-

Wikipedia. Chemoproteomics. Available at: [Link]

-

bioRxiv. Above-Filter Digestion Proteomics reveals drug targets and localizes ligand binding site. (2025). Available at: [Link]

-

National Center for Biotechnology Information (PMC). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]

-

MDPI. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). Available at: [Link]

-

National Center for Biotechnology Information (PMC). Computational/in silico methods in drug target and lead prediction. Available at: [Link]

-

PubMed. Computational Chemistry: Prediction of Compound Accessibility of Targeted Synthesized Compounds. (2024). Available at: [Link]

-

ResearchGate. (PDF) Computational Chemistry: Prediction of Compound Accessibility of Targeted Synthesized Compounds. (2024). Available at: [Link]

-

National Center for Biotechnology Information (PMC). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Target deconvolution techniques in modern phenotypic profiling. (2013). Available at: [Link]

-

ScienceOpen. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Available at: [Link]

-

RSC Publishing. A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. (2023). Available at: [Link]

-

SLAS. Phenotypic Screening and Target Deconvolution Micro-Credential. Available at: [Link]

-

ACS Publications. Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors. (2025). Available at: [Link]

-

MalariaWorld. Current and emerging target identification methods for novel antimalarials. (2022). Available at: [Link]

-

Semantic Scholar. [PDF] Target deconvolution techniques in modern phenotypic profiling. (2013). Available at: [Link]

-

National Center for Biotechnology Information (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. editco.bio [editco.bio]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scienceopen.com [scienceopen.com]

- 24. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 25. biorxiv.org [biorxiv.org]

Technical Guide: Preliminary Biological Screening of Aminopyridinone Libraries

Executive Summary & Chemical Context[1][2][3][4][5]

The aminopyridinone scaffold (specifically 2-aminopyridin-4(1H)-one and 3-aminopyridin-2(1H)-one) represents a "privileged structure" in medicinal chemistry, extensively utilized for its ability to mimic the hydrogen-bonding motifs of ATP in kinase pockets and peptide backbones in protease active sites. However, the very physicochemical properties that make this scaffold potent—its rigid donor-acceptor profile and tautomeric plasticity—introduce specific liabilities in high-throughput screening (HTS).

This guide delineates a validated workflow for screening aminopyridinone libraries. Unlike generic small-molecule screens, this protocol accounts for the scaffold's propensity for aggregation-based false positives and fluorescence interference.

The Tautomerism Variable

Before screening, one must acknowledge the structural reality. Aminopyridinones exist in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

-

Impact: In solution, the equilibrium is solvent-dependent. In a protein binding pocket, specific residues will select a single tautomer.

-

Protocol Implication: Library QC must use NMR solvents (e.g., DMSO-d6) that mimic the screening buffer's polarity to predict the dominant species, though the protein environment ultimately dictates the bioactive form.

Library Preparation & Quality Control

Trustworthy data begins with "chemical hygiene." Aminopyridinones are often moderately soluble but can form colloidal aggregates at high concentrations.

DMSO Tolerance and Acoustic Dispensing

Standard pipetting often fails with rigid scaffolds due to precipitation at the tip interface.

-

Method: Use Acoustic Liquid Handling (e.g., Echo systems) for non-contact transfer.

-

Standard: Maintain final DMSO concentration

(v/v). -

Validation: Verify compound solubility using nephelometry or laser-scattering at the screening concentration (typically 10

M).

Fluorescence Background Check

Many aminopyridinone derivatives exhibit intrinsic fluorescence in the blue-green region (400–500 nm), overlapping with common HTS fluorophores (e.g., Coumarin, Fluorescein).

-

Pre-Screen Protocol: Scan the entire library in assay buffer (no enzyme) at the excitation/emission wavelengths of your intended readout.

-

Threshold: Flag any compound with signal > 3

above buffer background.

Primary Screening Architectures

We define two distinct tracks based on the most common therapeutic targets for this scaffold: Kinase Inhibition (Oncology/Inflammation) and Antimicrobial Activity.

Track A: Biochemical Kinase Screening (TR-FRET)

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than simple fluorescence intensity. This mitigates the interference from the scaffold's intrinsic fluorescence by introducing a time delay (microseconds) before measurement.

Protocol: LanthaScreen™ Eu Kinase Binding Assay This assay measures the displacement of a tracer (Alexa Fluor™ 647-labeled) by the test compound.

-

Reagent Prep:

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Determine

of tracer for the specific kinase first. Use concentration = -

Antibody: Eu-labeled anti-tag antibody (2 nM final).

-

-

Workflow:

-

Dispense 10 nL of library compound (10 mM stock) into 384-well low-volume white plates.

-

Add 5

L Kinase/Antibody mixture.[1] -

Add 5

L Tracer.[1] -

Crucial Step: Incubate for 60 minutes at Room Temp (20-25°C). Aminopyridinones often exhibit slow-binding kinetics (Type II inhibition); insufficient incubation leads to false negatives.

-

-

Readout:

-

Excitation: 337 nm (Laser).

-

Emission: 665 nm (Tracer) and 615 nm (Europium).

-

Calculation: TR-FRET Ratio =

.

-

Track B: Phenotypic Antimicrobial Screen

Rationale: Aminopyridinones (e.g., Compound 2c in literature) show efficacy against Gram-positive bacteria via DNA gyrase inhibition.

Protocol: Microdilution MIC Determination

-

Inoculum: Prepare S. aureus (ATCC 29213) suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: 96-well clear flat-bottom plates.

-

Dosing: Serial 2-fold dilutions of compounds (Range: 64

g/mL to 0.125 -

Incubation: 16–20 hours at 35°C, aerobic.

-

Readout: Visual turbidity or OD

measurement.-

Hit Criteria:

reduction in OD compared to growth control.

-

Data Visualization & Workflow Logic

The following diagram illustrates the critical decision gates, specifically designed to filter out "PAINS" (Pan-Assay Interference Compounds) which are common in planar, aromatic libraries.

Figure 1: Strategic Triage Workflow. Note the "Detergent Sensitivity" step (Red), which is critical for aminopyridinones to distinguish true binding from colloidal aggregation.

Data Analysis & Hit Validation

Quantitative Summary (Example Data)

When analyzing hits, compare potency against established benchmarks. The table below summarizes typical performance metrics for a valid aminopyridinone hit series.

| Parameter | Metric | Target Value | Rationale |

| Z-Factor (Z') | Assay Quality | Ensures separation between signal and background is sufficient for HTS. | |

| Signal-to-Background | Sensitivity | TR-FRET assays should yield high S/B due to time-gated reading. | |

| Hill Slope | Stoichiometry | Steep slopes ( | |

| Detergent Shift | Specificity | If |

The "Aggregator" Trap

Aminopyridinones are planar and hydrophobic. They can form colloids that sequester enzymes, leading to false positives.

-

Validation Step: Re-run the dose-response curve in the presence of 0.01% Triton X-100 (or Tween-80).

-

Result Interpretation:

- remains stable: True Inhibitor.

- shifts dramatically (potency loss): Artifact (Aggregator).

References

-

Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf.[2] Available at: [Link]

- Journal of Medicinal Chemistry.Pan-Assay Interference Compounds (PAINS). ACS Publications. (Contextual grounding for Section 5).

-

Molecules. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. MDPI. Available at: [Link]

-

Bioorganic & Medicinal Chemistry. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors. PubMed. Available at: [Link]

Sources

Technical Guide: Solubility and Stability Profiling of Aminomethyl-Dimethyl-Pyridinamine Scaffolds

The following technical guide details the solubility and stability profiling of Aminomethyl-Dimethyl-Pyridinamine , treated here as a representative Critical Material Attribute (CMA) class often encountered as an intermediate in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs).

For the purpose of this guide, the compound is structurally defined as the 2-[(Dimethylamino)methyl]pyridin-3-amine scaffold, a common motif where physicochemical behavior is dominated by the pyridine ring and the basic side chain.

Executive Summary & Strategic Context

In modern drug development, Aminomethyl-Dimethyl-Pyridinamine (ADMP) derivatives serve as high-value intermediates. Their dual-basic nature (pyridine nitrogen + aliphatic amine) presents unique challenges in purification, storage, and bioavailability .

This guide moves beyond standard MSDS data to provide a Quality by Design (QbD) framework for characterizing ADMP. Understanding its solubility manifold and degradation pathways is critical for preventing downstream impurities in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Physicochemical Baseline

Before initiating stability studies, the "personality" of the molecule must be mapped. ADMP exhibits pH-dependent speciation that dictates its solubility and reactivity.

Structural Definition

-

Systematic Name: 2-[(Dimethylamino)methyl]pyridin-3-amine

-

Functional Motifs:

-

Pyridine Ring: Electron-deficient aromatic system (pKa ~3.5 - 4.5).

-

Primary Amine (-NH₂): Nucleophilic handle for coupling (pKa ~3-4 due to resonance/inductive effects if attached to ring).

-

Tertiary Aliphatic Amine (-N(CH₃)₂): Highly basic site (pKa ~9.0 - 10.0).

-

Predicted Physicochemical Profile

The solubility of ADMP is not static; it is a dynamic function of pH.

| Property | Value (Approx.) | Implication for Development |

| Molecular Weight | ~151.2 g/mol | Low MW fragment, high diffusivity. |

| LogP (Octanol/Water) | 0.8 – 1.2 | Moderately lipophilic in neutral state; highly soluble in acid. |

| pKa1 (Pyridine N) | 3.8 | Protonates in strong acid. |

| pKa2 (Tertiary N) | 9.4 | Protonates in physiological/weak acid conditions. |

| Physical State | Viscous Oil / Low MP Solid | Hygroscopic; requires humidity control.[1] |

Solubility Profiling: The pH-Solubility Manifold

For a base like ADMP, water solubility is driven by ionization. The following protocol establishes the intrinsic solubility (S₀) and the pH-dependent solubility profile .

Experimental Protocol: Equilibrium Solubility

Objective: Determine saturation solubility across the pH range 1.2 – 10.0.

Methodology:

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.5, 6.8, and 10.0.

-

Saturation: Add excess ADMP to 10 mL of each buffer in amber glass vials.

-

Equilibration: Shake at 25°C ± 0.5°C for 24 hours (Orbital shaker, 200 rpm).

-

Filtration: Filter supernatant using 0.22 µm PVDF filters (pre-saturated to prevent adsorption).

-

Quantification: Analyze via HPLC-UV (See Section 5).

Data Interpretation[2][3][4]

-

pH 1.2 (SGF): High solubility (>100 mg/mL) due to di-protonation (Pyridine-H⁺ and Aliphatic-N⁺).

-

pH 6.8 (Intestinal): Moderate solubility; mono-cationic species dominates.

-

pH 10.0 (Basic): Solubility approaches intrinsic value (S₀); likely <10 mg/mL. Risk of oiling out.

Workflow Visualization

The following diagram illustrates the decision logic for solubility method validation.

Figure 1: Step-by-step workflow for determining equilibrium solubility, ensuring detector linearity.

Stability Studies: Forced Degradation & Stress Testing

Stability data validates the storage conditions and shelf-life of the intermediate. ADMP is susceptible to oxidative degradation and photolysis due to the electron-rich amine and pyridine ring.

Stress Protocols (Forced Degradation)

Perform these studies to identify degradation products (DPs).

| Stress Condition | Protocol | Expected Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable (Pyridines are acid resistant). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable. |

| Oxidation | 3% H₂O₂, RT, 4h | High Risk. N-Oxide formation (N-O) on tertiary amine or pyridine N. |

| Thermal | 80°C (Solid State), 7 days | Amine condensation or dimerization. |

| Photostability | 1.2 million lux-hours (ICH Q1B) | Ring opening or radical oxidation (color change to yellow/brown). |

Degradation Pathway Analysis

The most critical pathway for ADMP is N-Oxidation . The tertiary aliphatic amine is more nucleophilic and oxidizes first, followed by the pyridine nitrogen.

Figure 2: Primary degradation pathways. Oxidative stress leads to sequential N-oxidation.

Analytical Methodology (HPLC)

To accurately monitor solubility and stability, a Stability-Indicating Method (SIM) is required. Standard C18 columns may fail due to the polarity of the basic amines (peak tailing).

Recommended Chromatographic Conditions

-

Column: C18 with embedded polar group (e.g., Waters XBridge Shield RP18) or Phenyl-Hexyl.

-

Why? Improves peak shape for basic compounds at high pH.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Why? High pH suppresses protonation of the tertiary amine, improving retention and peak shape.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV at 260 nm (Pyridine absorption max).

-

Flow Rate: 1.0 mL/min.

System Suitability Criteria

-

Tailing Factor: < 1.5 (Critical for amines).

-

Resolution: > 2.0 between Parent and N-Oxide impurity.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. Link

-

Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press. Link

-

Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Link

Sources

Methodological & Application

Application and Protocol for the Synthesis of 3-Aminopyridine via Hofmann Rearrangement

Abstract

This comprehensive guide details the application of the Hofmann rearrangement for the synthesis of 3-aminopyridine, a critical building block in the pharmaceutical and agrochemical industries. We provide a thorough examination of the underlying chemical principles, a detailed, step-by-step protocol for laboratory-scale synthesis, and insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this key intermediate.

Introduction: The Significance of 3-Aminopyridine

3-Aminopyridine is a versatile organic compound, appearing as a colorless to light yellow crystalline solid.[1] It serves as a fundamental intermediate in the synthesis of a wide array of chemical products.[2] In the pharmaceutical sector, it is a crucial precursor for numerous active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders such as multiple sclerosis.[1][3] Its role as a potassium channel blocker is central to its therapeutic applications.[1][3] Beyond pharmaceuticals, 3-aminopyridine finds use in the manufacturing of dyes, agrochemicals like herbicides and fungicides, and as a versatile monomer in polymer science.[1][2] Given its broad utility, efficient and reliable synthetic routes to high-purity 3-aminopyridine are of considerable interest.

The Hofmann Rearrangement: A Classic Transformation for Amine Synthesis

The Hofmann rearrangement, also known as the Hofmann degradation, is a robust organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] Discovered by August Wilhelm von Hofmann, this reaction is a cornerstone of organic synthesis for accessing alkyl, aryl, and heterocyclic amines.[5][6] The primary route for the production of 3-aminopyridine involves the Hofmann degradation of nicotinamide.[2] This method is valued for its efficiency in converting an amide to a primary amine.[2]

Core Principles of the Hofmann Rearrangement:

The reaction proceeds by treating a primary amide with a halogen (typically bromine) in a strong aqueous base, such as sodium hydroxide.[5] The key transformation involves the rearrangement of the amide to an isocyanate intermediate, which is then hydrolyzed to the primary amine with the concurrent loss of carbon dioxide.[4][7] A significant advantage of this method is that it often produces the primary amine with high purity, free from contamination by secondary or tertiary amines.[8]

Mechanistic Insights: The Pathway from Amide to Amine

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Hofmann rearrangement of nicotinamide to 3-aminopyridine proceeds through several distinct steps:

-

In Situ Formation of Hypobromite: The reaction is initiated by the formation of sodium hypobromite from the reaction of bromine with sodium hydroxide.[4]

-

N-Bromination: The primary amide (nicotinamide) is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.[4][9]

-

Second Deprotonation: A second proton is abstracted from the nitrogen by the base, yielding a bromoamide anion.[4]

-

Rearrangement to Isocyanate: In the rate-determining step, the bromoamide anion rearranges. The pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[4][6] This migration occurs with retention of the configuration of the migrating group.[6]

-

Hydrolysis and Decarboxylation: The isocyanate is then attacked by water in a nucleophilic addition to form a carbamic acid.[4] This carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the final 3-aminopyridine product.[4][7]

Figure 1. Mechanism of the Hofmann Rearrangement for 3-Aminopyridine Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is suitable for a laboratory-scale synthesis of 3-aminopyridine.[10]

Materials and Reagents:

-

Nicotinamide (finely powdered)

-

Sodium hydroxide (pellets or flakes)

-

Bromine

-

Sodium chloride

-

Diethyl ether

-

Deionized water

-

Ice

Equipment:

-

Beaker (2 L) with mechanical stirrer

-

Ice-salt bath

-

Continuous liquid-liquid extractor

-

Separatory funnel (if not using a continuous extractor)

-

Distillation apparatus

-

Drying agent (e.g., sodium hydroxide pellets)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Hypobromite Solution:

-

In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of sodium hydroxide in 800 ml of water.[10]

-

With continuous stirring, carefully add 95.8 g (0.6 moles) of bromine to the cold sodium hydroxide solution.[10] Maintain the temperature of the solution at or below 0°C during the addition.

-

-

Hofmann Rearrangement Reaction:

-

Once the temperature of the hypobromite solution has stabilized at 0°C, add 60 g (0.49 moles) of finely powdered nicotinamide all at once with vigorous stirring.[10] The use of finely powdered nicotinamide facilitates its rapid dissolution.[10]

-

After the addition of nicotinamide, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.

-

Gently warm the solution to 70-80°C and maintain this temperature for a period of time to ensure the completion of the reaction. Some protocols suggest this heating step is crucial for the reaction to proceed to completion.[11][12]

-

-

Workup and Extraction:

-

Cool the reaction solution to room temperature.

-

Saturate the solution with sodium chloride (approximately 170 g) to decrease the solubility of the organic product in the aqueous layer.[10]

-

Extract the 3-aminopyridine from the aqueous solution using a continuous liquid-liquid extractor with diethyl ether for 15-20 hours.[10]

-

Alternatively, if a continuous extractor is not available, perform multiple extractions with diethyl ether using a separatory funnel. Note that this method may be less efficient.[10]

-

-

Isolation and Purification of 3-Aminopyridine:

-

Combine the ether extracts and dry them over a small amount of sodium hydroxide pellets.[10]

-

Filter the dried ether solution to remove the drying agent.

-

Remove the diethyl ether by distillation on a steam bath to yield the crude 3-aminopyridine.[10]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as benzene or a mixture of chloroform and petroleum ether.[1]

-

Safety Precautions:

-

3-Aminopyridine is toxic and should be handled with care. Inhalation or ingestion can cause irritation and central nervous system effects.[1]

-

Bromine is highly corrosive and toxic. All manipulations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Sodium hydroxide is a strong caustic. Avoid contact with skin and eyes.

-

A thorough risk assessment should be conducted before commencing any experimental work.

Process Optimization and Troubleshooting

| Parameter | Typical Range/Condition | Rationale and Optimization Notes |

| Temperature | 0°C for hypobromite formation, then warming to 70-80°C | Low initial temperature is crucial for the stability of the sodium hypobromite. Subsequent heating drives the rearrangement and decarboxylation steps to completion. |

| Reaction Time | Varies, typically several hours | Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time. |

| Purity of Nicotinamide | High purity is recommended | Impurities in the starting material can lead to side reactions and lower yields of the desired product. |

| Extraction Method | Continuous extraction is preferred | Continuous extraction provides a more efficient recovery of the water-soluble 3-aminopyridine compared to multiple batch extractions.[10] |

| pH Control | Strongly basic | The reaction requires a strongly basic medium for the deprotonation steps of the amide.[5] |

Troubleshooting Common Issues:

-

Low Yield: This can result from incomplete reaction, inefficient extraction, or decomposition of the product. Ensure the reaction is heated for a sufficient duration and that the extraction is thorough.

-

Formation of Side Products: Side reactions can include the formation of ureas if the isocyanate intermediate reacts with the amine product.[8] Maintaining a dilute reaction mixture can help to minimize this.

-

Difficulty in Isolation: 3-aminopyridine is somewhat hygroscopic and can be challenging to handle.[10] Proper drying of the final product is essential.

Alternative Synthetic Approaches and Variations

While the Hofmann rearrangement of nicotinamide is a primary route, other methods for synthesizing 3-aminopyridine exist, including:

-

From Halogenated Pyridines: Catalytic amination of halogenated pyridines, though this may require metal catalysts and can be costly.[12]

-

Reduction of Nitropyridines: The reduction of 3-nitropyridine can also yield 3-aminopyridine.[10]

Variations of the Hofmann rearrangement itself have been developed, utilizing different halogenating agents or bases to improve yields or accommodate sensitive functional groups. For instance, sodium hypochlorite can be used in place of bromine.[13]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. datahorizzonresearch.com [datahorizzonresearch.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. chemistwizards.com [chemistwizards.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 12. Synthesis process of 3-aminopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

Application Note: Suzuki-Miyaura Coupling for Functionalization of Pyridine Rings

Executive Summary

The Suzuki-Miyaura cross-coupling of pyridine derivatives represents a critical yet challenging transformation in medicinal chemistry. While phenyl-phenyl couplings are routine, pyridines introduce two distinct failure modes: catalyst poisoning via nitrogen coordination and rapid protodeboronation of 2-pyridyl boron species.[1]

This guide moves beyond standard "cookbook" chemistry to provide a mechanistic rationale for ligand and precatalyst selection.[1] It details protocols specifically engineered to overcome the electronic bias of the pyridine ring, utilizing Buchwald G3/G4 precatalysts for speed and MIDA boronates for controlled release of unstable intermediates.

The Challenge: Why Pyridines Fail

To successfully functionalize pyridines, one must understand the microscopic reversibility and kinetic traps inherent to the substrate.

Mechanistic Failure Modes[1]

-

Catalyst Poisoning (The "N-Binding" Effect): The basic nitrogen lone pair (

-donor) competes with phosphine ligands for the Pd(II) center. If the pyridine binds strongly to the oxidative addition intermediate [Ar-Pd(II)-X], it forms a stable, unreactive "dead" complex, arresting the catalytic cycle prior to transmetallation. -

Protodeboronation (The "2-Pyridyl" Problem): 2-Pyridyl boronic acids are notoriously unstable.[1][2][3][4] Under aqueous basic conditions, they form a zwitterionic intermediate where the nitrogen is protonated and the boron is an "ate" complex. This specific geometry facilitates rapid C–B bond cleavage, replacing the boron with a proton (H) before the cross-coupling can occur.

Visualization of Failure Pathways

Figure 1: Competing pathways in pyridine coupling.[1] Red boxes indicate kinetic traps that lower yield.[1]

Strategic Optimization

Ligand Selection

For pyridines, standard ligands like

-

Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .[1][5]

-

XPhos / SPhos: The bulky biaryl backbone creates a "roof" over the Pd center, sterically preventing the pyridine nitrogen from coordinating (solving Problem 1).

-

Electron Richness: The alkyl phosphine ensures rapid oxidative addition into the electron-deficient C–Cl bond of chloropyridines.

-

Boron Source Selection

-

3- and 4-Pyridyls: Standard Boronic Acids or Pinacol Esters are generally stable.[1]

-

2-Pyridyls: MIDA Boronates are mandatory for high yields.[1] The N-methyliminodiacetic acid (MIDA) ligand cages the boron, rehybridizing it to

.[6] This shuts down protodeboronation until the boron is slowly released by hydrolysis in the reaction vessel.

Experimental Protocols

Protocol A: Coupling of Halopyridines (Electrophile)

Use this when the pyridine ring bears the halogen (Cl, Br, I) and the coupling partner is a stable aryl boronic acid.

System: XPhos Pd G4 /

| Component | Equivalents | Role |

| Halopyridine | 1.0 equiv | Substrate (Electrophile) |

| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |

| XPhos Pd G4 | 0.02 - 0.05 equiv | Precatalyst (Rapid activation) |

| 3.0 equiv | Base (Mild, prevents hydrolysis) | |

| THF | [0.2 M] | Solvent |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the Halopyridine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and XPhos Pd G4 (2 mol%, 17 mg).

-

Note: If G4 is unavailable, generate active catalyst in situ using

(2 mol%) and XPhos (4 mol%).

-

-

Solvent: Add THF (5 mL). Seal the vial with a septum.

-

Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes.

-

Critical: Pd(0) is oxygen-sensitive.[1] Poor degassing is the #1 cause of stalled reactions.

-

-

Activation: Add degassed 0.5 M aqueous

(6 mL, 3.0 mmol) via syringe. -

Reaction: Heat the mixture to 60 °C for 2–4 hours.

-

Workup (Crucial for Pyridines):

Protocol B: The "Burke Method" for 2-Pyridyl MIDA Boronates

Use this when you must couple a 2-pyridyl group as the nucleophile.[1] This uses a "Slow Release" strategy to prevent protodeboronation.

System: Pd(OAc)2 / SPhos / Cu(OAc)2 / DEA (Diethanolamine)

| Component | Equivalents | Role |

| Aryl Bromide/Chloride | 1.0 equiv | Electrophile |

| 2-Pyridyl MIDA Boronate | 1.5 equiv | Protected Nucleophile |

| 0.05 equiv | Catalyst Precursor | |

| SPhos | 0.10 equiv | Ligand |

| 0.50 equiv | Promoter for MIDA hydrolysis | |

| Diethanolamine (DEA) | 1.0 equiv | Ligand for Copper/Boron release |

| 5.0 equiv | Base | |

| DMF | [0.1 M] | Solvent (Anhydrous) |

Step-by-Step Procedure:

-

Catalyst Premix (Optional but recommended): In a glovebox or under Ar, mix

and SPhos in a small amount of DMF and stir for 10 mins to form the active complex. -

Reaction Assembly: In a screw-cap vial, combine:

-

Aryl Halide (1.0 mmol)

-

2-Pyridyl MIDA Boronate (1.5 mmol)[1]

- (0.5 mmol)

- (5.0 mmol)

-

-

Solvent & Additives: Add DMF (10 mL) and Diethanolamine (DEA) (1.0 mmol). Add the Pd/SPhos solution.[1][2]

-

Reaction: Seal and heat to 100 °C for 16–24 hours.

-

Workup:

Troubleshooting & Decision Matrix

Decision Tree for Conditions

Figure 2: Workflow for selecting the optimal coupling protocol.

Common Issues

| Symptom | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Catalyst Poisoning | Switch to XPhos Pd G4 . The sulfonate leaving group ensures rapid activation, and the bulky ligand prevents N-binding. |

| Dehalogenation (Ar-H) | Avoid primary alcohol solvents.[1] Switch to Dioxane or Toluene .[1] | |

| Protodeboronation (Py-H) | Unstable Boronic Acid | Mandatory: Switch to MIDA Boronate (Protocol B) or Potassium Trifluoroborate ( |

| Low Mass Recovery | Product lost in Aqueous | Check pH of aqueous layer during workup.[1] Pyridines become water-soluble salts at pH < 5.[1] Adjust to pH 10. |

References

-

Buchwald Precatalysts (G3/G4)

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[1]

-

-

MIDA Boronates (The Burke Method)

-

Protodeboronation Mechanisms

- Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.

-

Trifluoroborates (Molander Salts)

Sources

- 1. XPhos Pd G4 95 1599466-81-5 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. MIDA Boronates [sigmaaldrich.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]